REACTION_CXSMILES
|
[NH:1]1[C:9](=O)[C:8]2[NH:7][CH:6]=[N:5][C:4]=2[N:3]=[CH:2]1.CN(C)C1C=CC=CC=1.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].P(Cl)(Cl)([Cl:27])=O>>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[Cl:27][C:9]1[N:1]=[CH:2][N:3]=[C:4]2[C:8]=1[NH:7][CH:6]=[N:5]2 |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath
|
Type
|
CUSTOM
|
Details
|
a temperature below 70° C. and 200 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
were added to the oily residue
|
Type
|
TEMPERATURE
|
Details
|
The red methylene chloride solution was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
The mixture was left in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.ClC1=C2NC=NC2=NC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |